

Fmoc-NH-PEG15-CH₂CH₂COOH molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-NH-PEG15-CH₂CH₂COOH

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In-Depth Technical Guide: Fmoc-NH-PEG15-CH₂CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and potential applications of **Fmoc-NH-PEG15-CH₂CH₂COOH**, a heterobifunctional linker molecule integral to advanced bioconjugation, drug delivery, and peptide synthesis.

Core Molecular Data

The fundamental properties of **Fmoc-NH-PEG15-CH₂CH₂COOH** are summarized below. This polyethylene glycol (PEG) linker is functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid group at the other, separated by a 15-unit PEG chain.

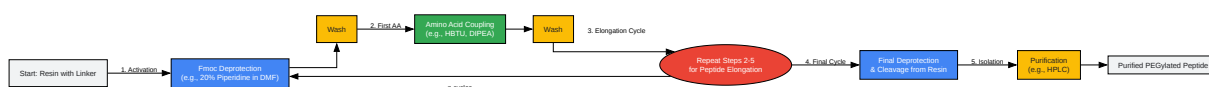
Property	Value	Reference
Molecular Weight	972.12	[1][2]
Chemical Formula	C ₄₈ H ₇₇ NO ₁₉	[1][2]

Applications in Bioconjugation and Drug Development

Fmoc-NH-PEG-COOH derivatives are crucial tools in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under basic conditions to allow for subsequent conjugation. The terminal carboxylic acid can be activated to react with amine groups on proteins, antibodies, or other molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Conceptual Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the utilization of **Fmoc-NH-PEG15-CH₂CH₂COOH** in solid-phase peptide synthesis (SPPS). This process allows for the controlled, sequential addition of amino acids to build a peptide chain with a C-terminal PEG linker.

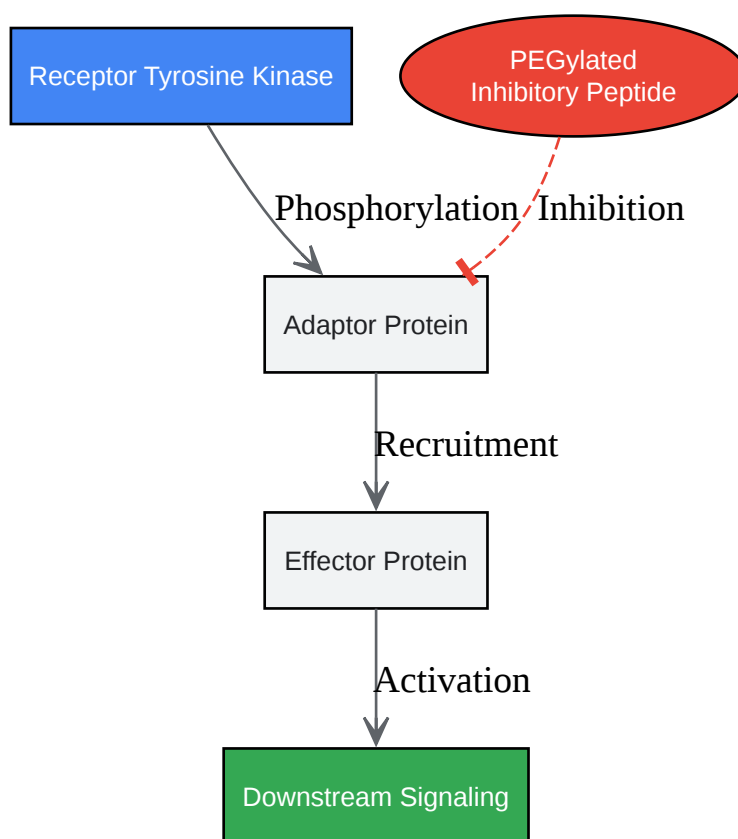


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Fig. 1: Generalized workflow for solid-phase peptide synthesis using an Fmoc-protected PEG linker.

Hypothetical Signaling Pathway Modulation

Fmoc-NH-PEG15-CH₂CH₂COOH can be used to synthesize targeted therapeutic agents. For instance, a peptide synthesized with this linker could be designed to inhibit a specific protein-protein interaction in a signaling pathway, as conceptualized below.



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Fig. 2: Hypothetical inhibition of a signaling pathway by a PEGylated peptide.

Experimental Protocols

1. Fmoc Deprotection:

- Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
- Procedure: The Fmoc-protected substrate (e.g., resin-bound peptide) is treated with the deprotection solution for 5-20 minutes at room temperature. The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. Following deprotection, the substrate is thoroughly washed with DMF to remove reagents.

2. Carboxylic Acid Activation and Amine Coupling:

- Reagents: A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like

DIPEA (N,N-Diisopropylethylamine).

- Procedure: The carboxylic acid of **Fmoc-NH-PEG15-CH₂CH₂COOH** is pre-activated with the coupling agent and base in a suitable solvent (e.g., DMF) for several minutes. The amine-containing molecule is then added to the activated ester solution, and the reaction is allowed to proceed at room temperature for 1-24 hours. The resulting conjugate is then purified, typically by high-performance liquid chromatography (HPLC).

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References

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- 2. calpaclab.com [calpaclab.com]
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